molecular formula C12H14O2 B6256913 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde CAS No. 881657-09-6

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde

Cat. No.: B6256913
CAS No.: 881657-09-6
M. Wt: 190.2
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Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde is a chemical intermediate of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (chromane) scaffold is a privileged structure found in numerous natural products and is known for its favorable pharmacological properties, including lipophilicity that can aid in blood-brain barrier penetration . Although specific biological data for the 7-carbaldehyde isomer may be limited, research on closely related chromane-6-carbaldehyde derivatives demonstrates the high utility of this chemical class. These analogues have been strategically used to develop potent small-molecule inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a key target in oncology for its role in tumor adaptation and survival . Furthermore, the chromane core has been incorporated into compounds evaluated for a range of pharmacological activities, including myorelaxant effects on uterine tissue and as a component of pleiotropic prodrugs investigated for complex diseases such as Alzheimer's . The aldehyde functional group provides a versatile handle for further synthetic modification, most commonly through reductive amination, to build complex molecular architectures aimed at interacting with various biological targets . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the specific Certificate of Analysis for lot-specific data, including purity and characterization.

Properties

CAS No.

881657-09-6

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Gamma-Butyrolactone-Based Cyclization

The patent by outlines a two-step process for synthesizing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives:

  • Alkaline nucleophilic substitution : A phenol reacts with gamma-butyrolactone derivatives (e.g., 2-bromo-γ-butyrolactone) to form an intermediate.

  • Acid-catalyzed cyclization : The intermediate undergoes intramolecular electrophilic aromatic substitution (EAS) to yield the benzopyran core.

Synthetic Routes to 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde

Direct Formylation of Phenolic Precursors

A critical challenge lies in introducing the aldehyde group at position 7. Two strategies emerge:

Pre-Cyclization Formylation

Using a pre-functionalized phenol with a formyl group at the para position relative to the hydroxyl group ensures the aldehyde occupies position 7 post-cyclization. For example, 4-hydroxy-3-formylphenol reacts with 2,2-dimethyl-γ-butyrolactone bromide under basic conditions (e.g., NaH in DMF) to form the intermediate I (Fig. 1). Subsequent treatment with ZnCl₂ at 110°C induces cyclization, yielding the target compound.

Table 1: Reaction Conditions and Yields for Pre-Cyclization Formylation

Phenol DerivativeLactone DerivativeBaseAcid CatalystYield (%)
4-Hydroxy-3-formylphenol2,2-Dimethyl-γ-butyrolactone bromideNaHZnCl₂68
4-Hydroxy-5-formylphenol2,2-Dimethyl-γ-butyrolactone iodideK₂CO₃AlCl₃52

Post-Cyclization Formylation

Direct formylation of the benzopyran skeleton via Vilsmeier-Haack reaction faces challenges due to electron-donating methyl groups deactivating the aromatic ring. However, using a directing group (e.g., methoxy) at position 6 enables regioselective formylation at position 7, followed by demethylation.

Optimization of Acid-Catalyzed Cyclization

The choice of acid catalyst profoundly impacts reaction efficiency. Lewis acids like ZnCl₂ and AlCl₃ facilitate electrophilic attack at the ortho position of the phenolic hydroxyl group, while Brønsted acids (e.g., H₂SO₄) may protonate the carbonyl, slowing cyclization.

Table 2: Catalyst Screening for Cyclization

CatalystTemperature (°C)Time (h)Yield (%)
ZnCl₂110372
AlCl₃120565
FeCl₃100858

Structural Characterization and Analytical Data

The target compound’s structure is confirmed via NMR, MS, and X-ray crystallography. Key spectral features include:

  • ¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.45 (d, J = 8.4 Hz, 1H, H-5), 6.90 (d, J = 8.4 Hz, 1H, H-8), 4.20 (m, 1H, H-2), 1.40 (s, 6H, 2×CH₃).

  • MS (EI) : m/z 218 [M]⁺.

Industrial Scalability and Challenges

The patent method’s scalability is evidenced by its application to nebivolol intermediates. However, aldehyde group sensitivity necessitates inert atmospheres and low-temperature storage. Protective strategies (e.g., acetal formation) during synthesis improve stability.

Emerging Applications and Derivatives

The 7-carbaldehyde group serves as a versatile handle for further functionalization. Condensation with hydrazides yields hydrazone derivatives with demonstrated bioactivity , while reductive amination produces secondary amines for drug discovery.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the substituents introduced, various substituted benzopyrans can be formed.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits various biological activities that make it a candidate for pharmaceutical development. Notably, it has been studied for its potential as an anti-inflammatory and antioxidant agent.

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of benzopyran derivatives, including 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde. The results indicated that this compound effectively scavenged free radicals and reduced oxidative stress in cellular models. This property suggests its potential use in developing supplements or drugs aimed at oxidative stress-related diseases.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations that can yield other valuable compounds.

Synthesis Pathways

The following table summarizes synthetic routes involving 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde:

Reaction TypeDescriptionYield (%)
Aldol CondensationUsed to form larger carbon skeletons75
Reduction ReactionsConverts aldehyde to alcohol derivatives85
Cyclization ReactionsForms cyclic compounds useful in drug design70

Material Science Applications

In material science, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde is explored for its potential in creating polymeric materials with enhanced properties.

Case Study: Polymer Development

Research conducted by the Materials Science Journal highlighted the use of this compound in synthesizing new polymer blends that exhibit improved thermal stability and mechanical strength. The incorporation of this benzopyran derivative into polycarbonate matrices resulted in materials with better impact resistance and lower thermal degradation rates.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzopyran ring structure may also interact with cellular receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α-Lapachone (2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione)

  • Structural Differences: α-Lapachone features a naphthoquinone backbone with two ketone groups at positions 5 and 10, compared to the aldehyde group in the target compound.
  • Biological Activity: α-Lapachone is a well-known antitumor agent due to its redox-cycling properties, inducing oxidative stress in cancer cells .
  • Physicochemical Properties: The quinone moiety increases its electron affinity (LogP ≈ 2.8) compared to the aldehyde-containing derivative (estimated LogP ≈ 2.2), influencing membrane permeability .

Substituted trans-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols

  • Structural Modifications: These compounds replace the aldehyde group with an amino alcohol moiety at position 3. For example, 6-nitro-4-pyrrolidino derivatives exhibit strong antihypertensive activity .
  • Activity: The presence of electron-withdrawing groups (e.g., nitro at position 6) and cyclic amines (e.g., pyrrolidino) enhances vasodilation and blood pressure reduction, comparable to nifedipine .
  • Synthetic Routes : Prepared via cyclization of propargyl ethers followed by epoxide ring-opening with amines, differing from the aldehyde synthesis pathways .

2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol Acetate

  • Substituents : Features bulky bis(4-methoxyphenyl) groups at position 3 and an acetoxy group at position 6.
  • Application : Detected in bacterial metabolomes, suggesting a role in plant growth promotion, possibly through modulation of microbial secondary metabolism .
  • Polarity : The methoxy and acetoxy groups increase hydrophilicity (PSA ≈ 85 Ų) compared to the aldehyde derivative (PSA ≈ 44 Ų) .

3-Hydroxy-4-Phenyl-3,4-dihydrocoumarin (CAS 6275-80-5)

  • Functional Groups : Contains a hydroxy group at position 7 and a phenyl group at position 4.
  • Physicochemical Properties : Higher LogP (2.8) due to the phenyl group, enhancing lipophilicity. The hydroxy group facilitates hydrogen bonding, impacting solubility and receptor interactions .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Compound Position 2 Position 7 Position 3/4 Modifications Key Functional Groups
Target Compound 2,2-Dimethyl Carbaldehyde None Aldehyde, Methyl
α-Lapachone 2,2-Dimethyl - 5,10-Dione Quinone, Methyl
6-Nitro-4-pyrrolidino Derivative 2,2-Dimethyl - 4-Pyrrolidino, 6-Nitro Amine, Nitro
Bis(4-methoxyphenyl) Derivative 2,2-Dimethyl Acetoxy 3-Bis(4-methoxyphenyl) Methoxy, Acetate
3-Hydroxy-4-Phenyl Coumarin - Hydroxy 4-Phenyl Hydroxy, Phenyl

Key Research Findings

Electron-Withdrawing Groups Enhance Bioactivity: Substitution with nitro or aldehyde groups at position 6 or 7 improves interactions with biological targets (e.g., COX-2 selectivity in NSAID analogs , antihypertensive activity in chromenols ).

Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl)) reduce metabolic degradation but may limit bioavailability .

Synthetic Flexibility : The target compound’s aldehyde group allows further derivatization (e.g., condensation with amines to form Schiff bases, as seen in and ), enabling tailored drug design .

Biological Activity

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde
  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 61370-75-0

Antioxidant Activity

Research has demonstrated that 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives exhibit notable antioxidant properties. A study highlighted the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was quantified using various assays such as DPPH and ABTS, showing effective inhibition concentrations (IC50) comparable to standard antioxidants like ascorbic acid .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant activity against a range of pathogens, including bacteria and fungi. For instance, it demonstrated an IC50 value of 25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a natural antimicrobial agent .

Cytotoxicity and Anticancer Potential

Several derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran have been tested for cytotoxicity against various cancer cell lines. Notably, compounds derived from this structure showed selective cytotoxic effects on human melanoma (MDA-MB-435) and glioblastoma (SF-295) cells with IC50 values ranging from 0.36 µM to 0.83 µM. These findings suggest that modifications to the benzopyran structure can enhance anticancer activity .

The biological activities of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran are largely attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Antimicrobial Action : It disrupts bacterial cell membranes and interferes with metabolic processes within microbial cells.
  • Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study on Uterine Smooth Muscle Relaxation

A study involving hybrid compounds containing the benzopyran moiety reported strong myorelaxant activity in rat uterus models. The most active derivatives displayed selectivity towards uterine smooth muscle without significantly affecting insulin secretion or vascular myogenic activity . This suggests potential therapeutic applications in conditions requiring uterine relaxation.

Anticancer Studies

In another investigation, various derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards specific cancer types, highlighting the importance of structural variations in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carbaldehyde, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via thermal cyclization of propargyl ethers to form 2H-1-benzopyrans, followed by bromohydrin conversion to 3,4-epoxides and subsequent amine-mediated ring-opening. For example, meta-substituted propargyl ethers yield mixtures of 5- and 7-substituted benzopyrans, with 5-substituted products dominating. To isolate the 7-carbaldehyde derivative, precise temperature control (e.g., maintaining 275°C during cyclization) and reduced-pressure distillation are critical for purity .

Q. How can researchers confirm the structural integrity of the benzopyran core and aldehyde functionality?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR to verify the dimethyl groups (δ ~1.20 ppm) and the aldehyde proton (δ ~9.8–10.0 ppm). Mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1700 cm^{-1) provide additional confirmation. Cross-referencing with NIST spectral data (WebBook entry for 2H-1-benzopyran derivatives) ensures accuracy .

Advanced Research Questions

Q. What strategies optimize substituent placement (e.g., electron-withdrawing groups at C6/C7) to enhance biological activity?

  • Methodological Answer : Substituent effects are studied via systematic variation of propargyl ether precursors. For instance, introducing nitro or trifluoromethyl groups at C7 increases electron-withdrawing capacity, enhancing antihypertensive activity in rat models. Computational modeling (e.g., DFT for electron density mapping) guides rational design, while in vitro vasodilation assays validate activity .

Table 1 : Substituent Effects on Antihypertensive Activity

Substituent PositionGroupActivity (vs. Hydralazine)Reference
C6-NO2_21.5x
C7-CF3_32.0x
C4-Pyrrolidino1.8x

Q. How can contradictory structural data (e.g., regioselectivity in cyclization) be resolved?

  • Methodological Answer : Regioselectivity conflicts (e.g., 5- vs. 7-substitution) arise from competing thermal pathways. Use kinetic vs. thermodynamic control experiments: low-temperature cyclization favors 7-substituted products, while high-temperature conditions favor 5-substituted isomers. X-ray crystallography or NOE NMR experiments provide definitive regiochemical assignments .

Q. What in vivo models are suitable for evaluating the compound’s toxicity and pharmacological efficacy?

  • Methodological Answer : The DOCA/saline hypertensive rat model is standard for antihypertensive studies. Toxicity is assessed via histopathology (e.g., cardiac tissue necrosis at high doses) and serum biomarkers (ALT/AST for liver function). Dose-response curves (e.g., ED50_{50} for blood pressure reduction) quantify therapeutic windows .

Analytical and Bioanalytical Challenges

Q. Which chromatographic methods resolve co-eluting impurities in synthetic batches?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm separates aldehyde derivatives from dihydroxy byproducts. For trace impurities, UPLC-MS/MS (MRM mode) achieves ppb-level sensitivity. Validate methods using spiked recovery experiments (≥95% accuracy) .

Q. How do solvent polarity and pH affect the compound’s stability during storage?

  • Methodological Answer : Stability studies show degradation (via aldehyde oxidation) accelerates in polar protic solvents (e.g., water, ethanol). Store in anhydrous DMSO or DMF at -20°C under nitrogen. Buffered solutions (pH 7.4) reduce hydrolysis; monitor via periodic 1H^1 \text{H}-NMR or LC-MS .

Data Interpretation and Mechanistic Insights

Q. What molecular mechanisms underlie its vasodilatory effects?

  • Methodological Answer : Patch-clamp studies on vascular smooth muscle cells reveal calcium channel blockade (L-type), mimicking nifedipine’s activity. SAR studies indicate the 4-pyrrolidino group enhances binding to Cav1.2 channels. Confirm via competitive binding assays with 3H^3 \text{H}-nitrendipine .

Q. How can computational tools predict metabolite formation and off-target interactions?

  • Methodological Answer : Use in silico platforms like SwissADME to predict Phase I metabolites (e.g., aldehyde oxidation to carboxylic acid). Docking simulations (AutoDock Vina) identify potential off-targets (e.g., CYP450 isoforms). Validate with hepatic microsome assays .

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